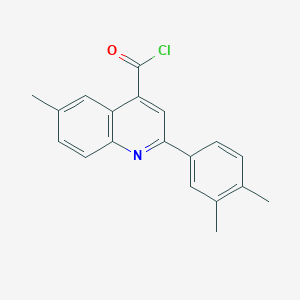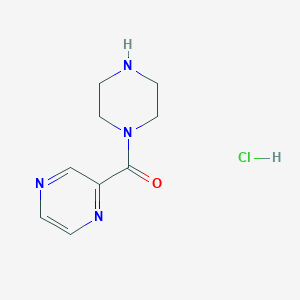
哌嗪-1-基(吡嗪-2-基)甲酮盐酸盐
描述
科学研究应用
合成和结构表征包括含有哌嗪部分的哌嗪-1-基(吡嗪-2-基)甲酮盐酸盐在内的新型吡唑甲酰胺衍生物的合成和结构表征已得到广泛探索。这些衍生物被合成,并且它们的结构通过各种光谱方法(包括红外、1H NMR 和 HRMS)得到证实,并通过 X 射线晶体分析进一步验证。这项研究有助于开发在包括药物化学在内的各个领域具有潜在应用的新化合物 (吕红水等,2013)。
遗传毒性研究在另一项研究中,密切相关的化合物 2-(3-氯苄氧基)-6-(哌嗪-1-基)吡嗪的遗传毒性潜力得到了评估。该化合物作为 5-HT2C 激动剂,被研究其对大鼠摄食量和体重减轻的影响。该研究强调了代谢活化在理解此类化合物的遗传毒性中的重要性,为其在治疗应用中的安全使用提供了见解 (A. Kalgutkar 等,2007)。
抗癌和抗结核潜力已经报道了合成和评估 [1-(4-氯苯基) 环丙基] (哌嗪-1-基) 甲酮衍生物的抗癌和抗结核活性。这些研究证明了此类衍生物在癌症和结核病治疗中的潜力,展示了含哌嗪化合物的治疗相关性 (S. Mallikarjuna 等,2014)。
抗菌活性对新型吡唑和异恶唑衍生物的研究(包括具有哌嗪-1-基(吡嗪-2-基)甲酮基序的衍生物)突出了它们的抗菌和抗真菌活性。这些研究对于开发新的抗菌剂以对抗耐药菌株至关重要,表明这些化合物在应对公共卫生挑战方面具有更广泛的意义 (P. Sanjeeva 等,2022)。
安全和危害
作用机制
Target of Action
The primary target of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is the enzyme monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride acts as an inhibitor of MAGL . The compound was identified through a virtual screening protocol based on a fingerprint-driven consensus docking approach . It binds to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of MAGL by Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS .
Pharmacokinetics
The compound is a solid at room temperature . It should be stored at 4°C and protected from light . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of MAGL by Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride can have several downstream effects. For instance, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines .
Action Environment
The stability and efficacy of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability
生化分析
Biochemical Properties
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT receptors, which are involved in neurotransmission . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways .
Cellular Effects
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors .
Molecular Mechanism
The molecular mechanism of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves its binding interactions with biomolecules, particularly serotonin receptors . By binding to these receptors, the compound can inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular function . This interaction can result in the modulation of neurotransmitter release and uptake, which can have various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been noted, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism . It interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters, which can affect metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in neurotransmitter levels and activity .
Transport and Distribution
Within cells and tissues, Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution can affect the compound’s activity and function within the cell .
Subcellular Localization
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its biochemical effects . This localization is crucial for the compound’s role in modulating cellular processes and signaling pathways .
属性
IUPAC Name |
piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRCHIUWCJZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671804 | |
| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-60-0 | |
| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




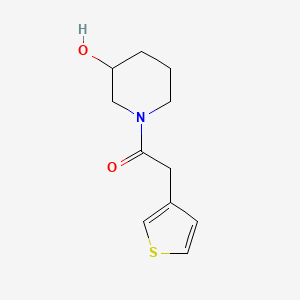

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
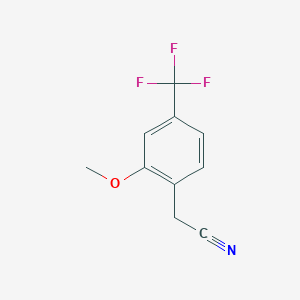
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)
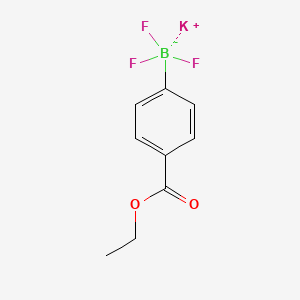

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)

